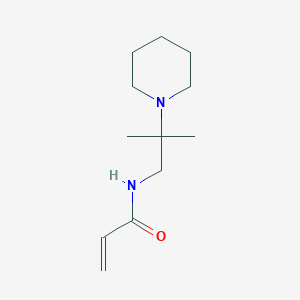

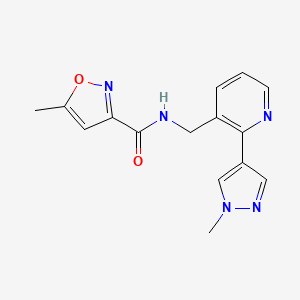

5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

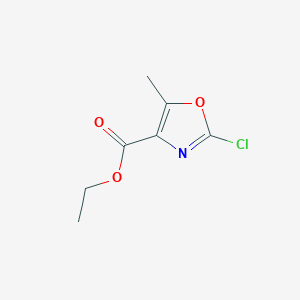

The compound “5-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyridine ring, and an isoxazole ring. These rings are common in many pharmaceutical compounds due to their ability to participate in various chemical reactions and form stable structures .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or through the use of intermediate derivatization methods (IDMs) .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole, pyridine, and isoxazole rings. These rings would likely be connected through carbon-carbon bonds, with various functional groups attached .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyrazole, pyridine, and isoxazole rings. These nitrogen atoms can act as nucleophiles, making the compound reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrazole, pyridine, and isoxazole rings. These rings can contribute to the compound’s solubility, stability, and reactivity .Scientific Research Applications

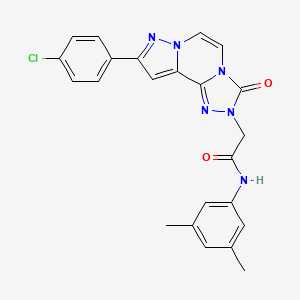

Synthesis and Antibacterial Activity

Research indicates the synthesis of pyrazolo[3,4-b]pyridine derivatives, structurally related to the chemical , through Friedländer condensation. These derivatives have demonstrated moderate to good antibacterial activity against various bacterial strains, such as P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda, Karmakar, & Jena, 2011).

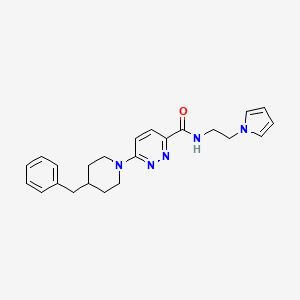

Synthesis of Isoxazole-5-Carboxamides

Another relevant study details the one-pot synthesis of 3-methylisoxazole-5-carboxamides, showcasing the versatility of isoxazole derivatives in chemical synthesis. These compounds form the backbone for further functionalization and potential pharmaceutical applications (Martins et al., 2002).

Anticancer and Anti-Inflammatory Agents

A study on pyrazolopyrimidines derivatives has found them to possess anticancer and anti-5-lipoxygenase activity, suggesting their potential as therapeutic agents against cancer and inflammation (Rahmouni et al., 2016).

Antitubercular Agents

Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their antitubercular activity. Some of these compounds exhibit promising in vitro potency against Mycobacterium tuberculosis strains, including multidrug-resistant strains, highlighting their potential as lead compounds in antitubercular drug discovery (Tang et al., 2015).

Antiavian Influenza Virus Activity

A novel route to the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable activity against avian influenza virus H5N1. This study underscores the potential of such compounds in developing antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Future Directions

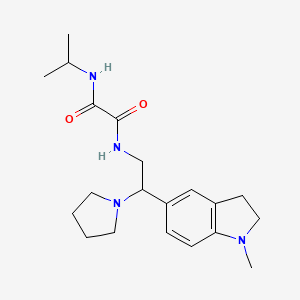

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like nicotinamide phosphoribosyltransferase (nampt) which plays a pivotal role in many biological processes including metabolism and aging .

Mode of Action

It’s suggested that similar compounds may interact with their targets through strong h-bonding interactions between nh moiety and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

Similar compounds have been found to influence the nad+ salvage pathway, a crucial biochemical pathway involved in metabolism and aging .

Result of Action

Similar compounds have been found to exhibit potent antileishmanial and antimalarial activities .

properties

IUPAC Name |

5-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-10-6-13(19-22-10)15(21)17-7-11-4-3-5-16-14(11)12-8-18-20(2)9-12/h3-6,8-9H,7H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFGROYVJLPAOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[2-(4-Methylpiperidino)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2702431.png)

![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2702433.png)

![2-Chloro-1-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2702434.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2702437.png)

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2702440.png)

![Ethyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2702442.png)